![molecular formula C20H16ClFN2O4S B4894891 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is commonly referred to as CFTR modulator as it is used to treat cystic fibrosis, a genetic disease that affects the respiratory and digestive systems.
作用機序
The mechanism of action of 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide involves binding to the CFTR protein and increasing its activity. Specifically, the drug binds to a specific site on the CFTR protein known as the "potentiation site," which helps to stabilize the protein in an open conformation. This allows chloride ions to flow through the channel, promoting the movement of salt and water in and out of cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide include improved lung function, reduced frequency of respiratory infections, and improved quality of life for patients with cystic fibrosis. The drug has been shown to increase chloride transport in epithelial cells, leading to improved hydration of the airway surface and enhanced mucus clearance. This results in improved lung function and reduced frequency of respiratory infections.
実験室実験の利点と制限
One advantage of using 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its specificity for the CFTR protein. This allows researchers to study the function of the protein in a more controlled manner. However, one limitation is that the drug is only effective in patients with specific mutations in the CFTR gene. This limits its use in lab experiments to those studying cystic fibrosis specifically.
将来の方向性
For research on 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide include developing new CFTR modulators that are effective in patients with different mutations in the CFTR gene. Additionally, researchers are exploring the use of CFTR modulators in other diseases that involve ion transport dysfunction, such as chronic obstructive pulmonary disease and bronchiectasis. Finally, there is ongoing research to better understand the mechanism of action of CFTR modulators and to develop more effective drugs that target the CFTR protein.
合成法
The synthesis of 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide involves several steps. The starting material is 4-chloro-3-nitrobenzenesulfonamide, which is reacted with 4-bromoanisole in the presence of a base to form 4-(4-bromophenoxy)-3-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using a reducing agent. The resulting compound is reacted with 2-fluoroacetophenone in the presence of a base to form the final product, 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide.
科学的研究の応用
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide is used as a CFTR modulator to treat cystic fibrosis. CFTR modulators are drugs that target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. In cystic fibrosis, the CFTR protein is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. CFTR modulators like 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide help to restore the function of the CFTR protein, improving lung function and reducing the frequency of respiratory infections in patients with cystic fibrosis.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4S/c21-14-5-7-15(8-6-14)24-29(26,27)17-11-9-16(10-12-17)28-13-20(25)23-19-4-2-1-3-18(19)22/h1-12,24H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVMPHWCTXXEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


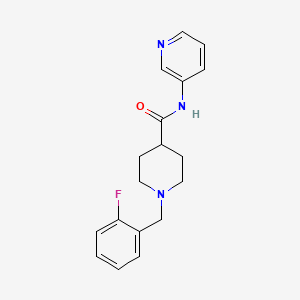
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
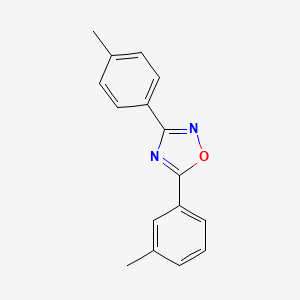
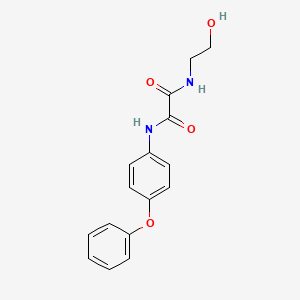
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)

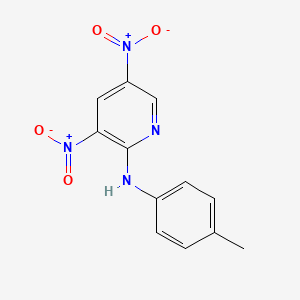
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
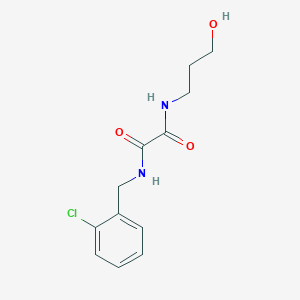
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)